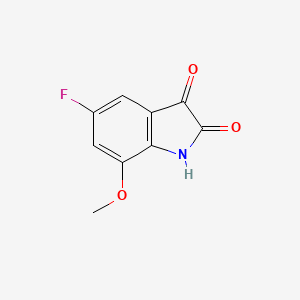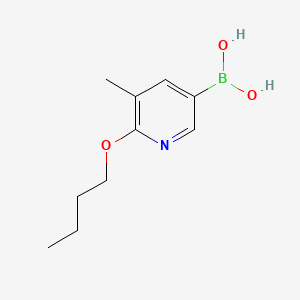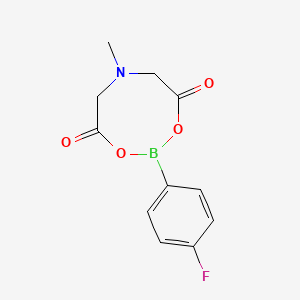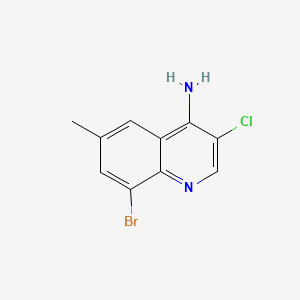
5-Chloro-3-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO . It is a derivative of picolinaldehyde, which is a type of pyridine aldehyde .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(trifluoromethyl)picolinaldehyde consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached at the 5th and 3rd positions respectively . The aldehyde group is attached at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-(trifluoromethyl)picolinaldehyde are not fully detailed in the available resources. It is known to be a liquid under normal conditions .Scientific Research Applications
Analytical Reagent and Chelating Agent
5-Chloro-3-(trifluoromethyl)picolinaldehyde and its derivatives have been explored as analytical reagents, particularly in the synthesis of heterocyclic azomethine compounds. These compounds react with divalent metal ions to form colored chelates, making them useful for spectrophotometric analysis in slightly basic media. Their applications extend to steel analysis and the determination of small amounts of cobalt in the presence of iron (Otomo & Kodama, 1973) (Ariza, Pavón, & Pino, 1976).
Ligand in Metal Complexes
This compound has been used in the synthesis of transition metal complexes. These complexes demonstrate unique properties, such as variable coordination numbers and geometries, highlighting their potential in inorganic chemistry and materials science. For instance, complexes involving copper, nickel, and zinc with this ligand have been synthesized, exhibiting interesting electronic properties and reactivity (Grünwald et al., 2011).
Molecular Recognition and Sensing
The aldehyde has been studied for its potential in creating metal-templated multicomponent assemblies. These assemblies could have applications in molecular recognition and sensing, leveraging the reversible covalent association between di-(2-picolyl)amine and aldehydes (You, Long, Lynch, & Anslyn, 2011).
Catalyst in Organic Synthesis
It has been identified as a low-cost and environmentally benign catalyst for the racemization of amino acids. This application is significant in chemoenzymatic dynamic kinetic resolutions, providing an efficient pathway to high-yield, enantioselective amino acids (Felten, Zhu, & Aron, 2010).
Precursor in N-Heterocyclic Carbene Synthesis
This compound is instrumental in the preparation of N-heterocyclic carbenes (NHCs), through a three-component coupling reaction. This method allows the incorporation of diverse functionalities and chiral substituents, enhancing the scope of NHC applications (Hutt & Aron, 2011).
Synthesis of Coordination Complexes
5-Chloro-3-(trifluoromethyl)picolinaldehyde is used in the synthesis of coordination complexes with metals like iron, cobalt, and copper. These complexes are formed by in situ reactions and have diverse structural forms, ranging from mono- to polynuclear structures. They are significant in the study of metal-ligand interactions and their potential applications in catalysis and materials science (Chen et al., 2012).
Tautomerism Studies
The compound has been involved in the study of tautomerism, particularly in the context of 1,3-indanediones. Its role in stabilizing enol forms through hydrogen bonding and its interaction with other organic compounds provides insights into the underlying mechanisms of keto-enol tautomerism (Sigalov, Lemcoff, Shainyan, Chipanina, & Aksamentova, 2010).
OLEDs and CO2 Binding Studies
In the realm of organic light-emitting diodes (OLEDs) and carbon dioxide binding, 5-Chloro-3-(trifluoromethyl)picolinaldehyde has been studied as part of the ligand system in rhenium complexes. These complexes demonstrate unique reactivity, including the reversible binding of CO2, which is pivotal in the development of materials for environmental applications (Stichauer et al., 2017).
Safety And Hazards
5-Chloro-3-(trifluoromethyl)picolinaldehyde is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or vapor, and not getting the substance in eyes, on skin, or on clothing .
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWJCAMEXVEXOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743615 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)picolinaldehyde | |
CAS RN |
1227605-33-5 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)





![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)

